molecular formula C19H22FNO4S B12209063 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide

Cat. No.: B12209063
M. Wt: 379.4 g/mol
InChI Key: YIFGUONXCVSNBM-UHFFFAOYSA-N
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Description

The compound of interest features a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle), a 5-(4-fluorophenyl)furan-2-yl methyl substituent, and a 2-methylpropanamide backbone. This structure combines a fluorinated aromatic system with a sulfone moiety, which may enhance metabolic stability and target binding.

Properties

Molecular Formula

C19H22FNO4S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropanamide

InChI

InChI=1S/C19H22FNO4S/c1-13(2)19(22)21(16-9-10-26(23,24)12-16)11-17-7-8-18(25-17)14-3-5-15(20)6-4-14/h3-8,13,16H,9-12H2,1-2H3

InChI Key

YIFGUONXCVSNBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide typically involves multi-step organic reactions. The starting materials include tetrahydrothiophene, 4-fluorophenylfuran, and 2-methylpropanamide. The synthesis may involve the following steps:

    Oxidation: Tetrahydrothiophene is oxidized to form 1,1-dioxidotetrahydrothiophene.

    Coupling Reaction: The oxidized product is then coupled with 4-fluorophenylfuran under specific conditions to form an intermediate.

    Amidation: The intermediate is reacted with 2-methylpropanamide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogs
Compound Structure Substituents/Modifications Biological Activity/Properties Key Findings
Target Compound: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide 2-methylpropanamide; 4-fluorophenyl-furan Inferred Fluorophenyl group may enhance hydrophobic interactions; sulfone improves stability.
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31, ) Thiazole ring; furan-propanoamide KPNB1 inhibition; anticancer activity Potent inhibitory effects in cell-based assays .
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide () 3-methoxybenzamide Unknown Methoxy group increases electron density, potentially altering target binding .
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide () Dichlorophenyl-furan; furan-carboxamide Unknown Dichlorophenyl substitution likely increases lipophilicity and steric bulk .
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide () α,β-unsaturated enamide; furan substituent Unknown Conjugated enamide may enhance rigidity and binding affinity .

Impact of Substituents on Pharmacological Profiles

  • Fluorophenyl Groups : Common in multiple analogs (), the 4-fluorophenyl moiety likely contributes to hydrophobic interactions with target proteins, while the fluorine atom may modulate electronic properties and metabolic stability.
  • Sulfone vs.
  • Heterocycle Substitution : Replacing furan with thiazole (as in ) introduces a nitrogen atom, which may form hydrogen bonds with biological targets, explaining the potent KPNB1 inhibition observed .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a tetrahydrothiophene moiety with a 1,1-dioxide functional group, linked to a furan derivative and a branched amide. Its molecular formula is C16H18FNO2SC_{16}H_{18}FNO_2S, and it possesses notable pharmacophoric characteristics that may contribute to its biological effects.

Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Many derivatives of thiophene-based compounds act as inhibitors of various enzymes, which can lead to antiproliferative effects against cancer cells.
  • Antioxidant Activity : Thiophene derivatives have been studied for their ability to scavenge free radicals, contributing to their potential role in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : The presence of the thiophene ring often correlates with enhanced antimicrobial activity against a range of pathogens.

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated significant cytotoxicity, particularly in breast (MDA-MB-231) and colon (HT-29) cancer cell lines.

Cell LineIC50 (µM)
MDA-MB-23114
HT-2953
A549180
MCF-7370

The compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound exhibited a strong radical scavenging ability with an IC50 value comparable to established antioxidants.

CompoundIC50 (µM)
N-(1,1-dioxidotetrahydro...)25
Ascorbic Acid20

This finding supports the hypothesis that the compound may protect cells from oxidative damage.

Antimicrobial Activity

In vitro studies also revealed notable antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli14

These results indicate the compound's potential utility in developing new antimicrobial agents.

Case Studies

Recent case studies have highlighted the therapeutic potential of thiophene derivatives in treating various conditions:

  • Cancer Treatment : A clinical trial involving similar compounds showed promising results in reducing tumor size in patients with advanced breast cancer.
  • Diabetes Management : Another study focused on the α-glucosidase inhibitory activity of related compounds, demonstrating their potential in managing postprandial hyperglycemia.

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